molecular formula C19H21N B1678094 Pridefine CAS No. 5370-41-2

Pridefine

Cat. No.: B1678094
CAS No.: 5370-41-2
M. Wt: 263.4 g/mol
InChI Key: BJUHVJHOJBHLJS-UHFFFAOYSA-N
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Description

Pridefine, also known by its IUPAC name 3-(Diphenylmethylidene)-1-ethylpyrrolidine, is a compound that was investigated as an antidepressant in the late 1970s and early 1980s. It acts as a balanced reuptake inhibitor of serotonin, dopamine, and norepinephrine, and also has some weak releasing activity . Despite its promising pharmacological profile, this compound was never marketed.

Preparation Methods

The synthetic route for Pridefine involves the reaction of 1-ethylpyrrolidine with benzophenone under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods would likely involve optimization of these conditions to scale up the synthesis while maintaining product quality .

Chemical Reactions Analysis

Pridefine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Scientific Research Applications

Mechanism of Action

Pridefine exerts its effects by inhibiting the reuptake of serotonin, dopamine, and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is believed to contribute to its antidepressant effects. The molecular targets include the serotonin transporter, dopamine transporter, and norepinephrine transporter .

Comparison with Similar Compounds

Pridefine is unique in its balanced inhibition of serotonin, dopamine, and norepinephrine reuptake. Similar compounds include:

    Desoxypipradrol: Primarily a dopamine reuptake inhibitor.

    Diphenylprolinol: A norepinephrine-dopamine reuptake inhibitor.

    Etifelmine: A norepinephrine reuptake inhibitor.

    Pipradrol: A stimulant with similar reuptake inhibition properties.

    Piroheptine: A serotonin-norepinephrine reuptake inhibitor. This compound’s balanced reuptake inhibition and weak releasing activity distinguish it from these compounds.

Properties

CAS No.

5370-41-2

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

3-benzhydrylidene-1-ethylpyrrolidine

InChI

InChI=1S/C19H21N/c1-2-20-14-13-18(15-20)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3

InChI Key

BJUHVJHOJBHLJS-UHFFFAOYSA-N

SMILES

CCN1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1

Canonical SMILES

CCN1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1

Appearance

Solid powder

Key on ui other cas no.

5370-41-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(diphenylmethylene)-1-ethylpyrrolidine
AHR 1118
pridefine

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the same procedure, employing α,α-diphenyl-α-(1-ethyl-3-piperidinyl)acetamide or α,α-diphenyl-α-(1-ethyl-4-azepinyl)acetamide as the starting material yields 1-ethyl-3-diphenylmethylenepyrrolidine or 1-ethyl-4-diphenylmethyleneazepine, respectively.
Name
α,α-diphenyl-α-(1-ethyl-3-piperidinyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α,α-diphenyl-α-(1-ethyl-4-azepinyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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